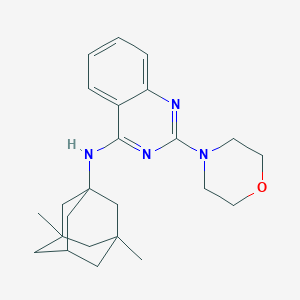![molecular formula C26H27N3O3S B11571708 (5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11571708.png)
(5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo-triazole core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, including the formation of the thiazolo-triazole core and the subsequent functionalization of the phenyl and prop-2-en-1-ylidene groups. Common synthetic routes may involve the use of reagents such as thioamides, hydrazines, and aldehydes under specific reaction conditions like refluxing in organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or prop-2-en-1-ylidene groups using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of (5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Thienopyrimidine compounds: Share a similar core structure and are used in pharmaceutical applications.
Uniqueness
(5Z)-2-[4-(hexyloxy)phenyl]-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific functional groups and the combination of the thiazolo-triazole core with phenyl and prop-2-en-1-ylidene groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C26H27N3O3S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(5Z)-2-(4-hexoxyphenyl)-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H27N3O3S/c1-3-4-5-8-18-32-21-16-14-20(15-17-21)24-27-26-29(28-24)25(30)23(33-26)13-9-11-19-10-6-7-12-22(19)31-2/h6-7,9-17H,3-5,8,18H2,1-2H3/b11-9+,23-13- |
InChI Key |
JXEAFLJTZGBTBB-UZFRFFLFSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C=C/C4=CC=CC=C4OC)/SC3=N2 |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC=CC4=CC=CC=C4OC)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571625.png)
![Ethyl 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B11571633.png)
![6-methoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11571639.png)
![N-[6,6-dimethyl-1-(2-methylpropyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide](/img/structure/B11571644.png)
![N-benzyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B11571650.png)
![ethyl 4-methyl-2-[(2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11571654.png)

![3,5,7-trimethyl-4-(4-methylphenyl)-11-(3-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B11571678.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571687.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11571692.png)

![3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B11571705.png)
![1-[2-(morpholin-4-yl)ethyl]-N-(pyridin-4-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11571712.png)
![ethyl [1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate](/img/structure/B11571721.png)
